molecular formula C6H12N2O2 B3042001 (S)-3-amino-4-isopropyloxazolidin-2-one CAS No. 458524-23-7

(S)-3-amino-4-isopropyloxazolidin-2-one

Cat. No.: B3042001
CAS No.: 458524-23-7
M. Wt: 144.17 g/mol
InChI Key: HORXQDKUJVWRKN-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-amino-4-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-amino-4-isopropyloxazolidin-2-one typically involves the cyclization of amino alcohols with isocyanates. One common method includes the reaction of (S)-valinol with phosgene or triphosgene to form the corresponding oxazolidinone. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-3-amino-4-isopropyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino alcohols, and various substituted oxazolidinones, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (S)-3-amino-4-isopropyloxazolidin-2-one is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals.

Biology

In biological research, this compound is studied for its potential as a scaffold for the development of enzyme inhibitors. Its unique structure allows for the design of molecules that can selectively bind to specific enzymes.

Medicine

In medicine, this compound derivatives are explored for their potential as antibiotics and anticancer agents. The oxazolidinone ring is a key structural component in several clinically used drugs.

Industry

Industrially, this compound is used in the synthesis of fine chemicals and as an intermediate in the production of various pharmaceuticals. Its chiral nature makes it valuable in the production of enantiomerically pure substances.

Mechanism of Action

The mechanism of action of (S)-3-amino-4-isopropyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-amino-4-methyl-oxazolidin-2-one
  • (S)-3-amino-4-ethyl-oxazolidin-2-one
  • (S)-3-amino-4-tert-butyl-oxazolidin-2-one

Uniqueness

(S)-3-amino-4-isopropyloxazolidin-2-one is unique due to its specific chiral center and the presence of the isopropyl group. This structural feature provides distinct steric and electronic properties, making it particularly useful in asymmetric synthesis and as a building block for pharmaceuticals. The isopropyl group enhances the compound’s ability to interact with specific molecular targets, increasing its efficacy in various applications.

Properties

IUPAC Name

(4S)-3-amino-4-propan-2-yl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-4(2)5-3-10-6(9)8(5)7/h4-5H,3,7H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORXQDKUJVWRKN-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=O)N1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=O)N1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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